Dodecyl b-D-glucopyranoside

Catalog No.
S592721
CAS No.
59122-55-3
M.F
C18H36O6
M. Wt
348.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyl b-D-glucopyranoside

CAS Number

59122-55-3

Product Name

Dodecyl b-D-glucopyranoside

IUPAC Name

(2R,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H36O6

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18-/m1/s1

InChI Key

PYIDGJJWBIBVIA-UYTYNIKBSA-N

SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Synonyms

dodecyl glucopyranoside, dodecyl glucoside, dodecyl-beta-D-glucopyranoside

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

The exact mass of the compound Lauryl glucoside is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Dodecyl b-D-glucopyranoside (DDG) is a highly purified, non-ionic alkyl polyglucoside surfactant widely procured for the solubilization and stabilization of membrane-bound proteins. Characterized by a 12-carbon hydrophobic tail and a single glucose hydrophilic headgroup, DDG exhibits a remarkably low critical micelle concentration (CMC) of approximately 130 µM (0.13 mM). Unlike ionic detergents, it is non-denaturing and preserves the native conformation of complex proteins, making it a critical reagent in structural biology, particularly for G-protein-coupled receptors (GPCRs). Its unique packing parameter, driven by the single glucose unit, differentiates it from bulkier maltoside detergents, offering specialized micellar environments for challenging crystallization workflows.

Substituting Dodecyl b-D-glucopyranoside with its closely related analog, Dodecyl b-D-maltoside (DDM), or shorter-chain variants like Octyl b-D-glucopyranoside (OG), frequently leads to process failure in structural biology and formulation workflows. While DDM shares the same alkyl chain, its bulky two-sugar maltose headgroup creates highly curved, spherical micelles that can sterically hinder protein-protein contacts necessary for crystal lattice formation[1]. Conversely, substituting with OG provides a similar single-glucose headgroup but requires a massive increase in working concentration due to its high CMC (~20-25 mM), which can destabilize delicate proteins and significantly increase reagent costs[1]. Furthermore, DDG's specific thermal solubility profile—precipitating above its CMC at 4°C—means that cold-room substitution protocols designed for DDM or OG will fail if applied directly to DDG.

Micellar Stability and Reagent Efficiency via Low CMC

Dodecyl b-D-glucopyranoside demonstrates a CMC of 130 µM (0.13 mM) in aqueous solution, which is approximately 150 to 190 times lower than that of Octyl b-D-glucopyranoside (CMC ~20-25 mM)[1]. This ultra-low CMC ensures that DDG micelles remain intact even upon significant dilution during downstream purification or assay steps.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data~0.13 mM (130 µM)
Comparator Or BaselineOctyl b-D-glucopyranoside (~20-25 mM)
Quantified Difference>150-fold reduction in concentration required for micelle formation
ConditionsAqueous solution, standard biochemical assay conditions

Buyers can utilize drastically lower concentrations of surfactant to maintain protein solubility, significantly reducing raw material costs and minimizing detergent interference in downstream analytical assays.

Headgroup Geometry and Packing Parameter for Crystallization

Compared to Dodecyl b-D-maltoside (DDM), which possesses a bulky disaccharide headgroup, DDG features a single monosaccharide glucose headgroup. This structural difference reduces the cross-sectional area of the polar head, altering the critical packing parameter and promoting the formation of flatter or more cylindrical micellar structures rather than highly curved spherical micelles[1]. This reduced steric bulk around the solubilized protein allows for tighter packing.

Evidence DimensionHeadgroup size and steric bulk
Target Compound DataSingle glucose unit (monosaccharide)
Comparator Or BaselineDodecyl b-D-maltoside (DDM) (disaccharide maltose unit)
Quantified Difference50% reduction in sugar units per headgroup, altering micelle curvature
ConditionsMembrane protein solubilization and crystallization screening

The smaller headgroup facilitates closer protein-protein interactions, making DDG a critical alternative when target proteins fail to form crystal lattices in DDM.

Thermal Solubility and Cold-Room Handling Constraints

Unlike DDM and OG, which remain highly soluble at 4°C and allow for the preparation of concentrated stock solutions, DDG exhibits a higher Krafft point. At 4°C, DDG is not soluble above its CMC (130 µM or ~0.45 mg/mL). Consequently, concentrated stock solutions of DDG must be prepared and maintained at elevated temperatures prior to use.

Evidence DimensionMaximum solubility at 4°C
Target Compound DataInsoluble above 130 µM (~0.45 mg/mL) at 4°C
Comparator Or BaselineDodecyl b-D-maltoside (DDM) (Highly soluble at 4°C, >100 mg/mL)
Quantified DifferenceAbsolute solubility limit at 4°C restricts cold-room stock preparation for DDG
Conditions4°C aqueous storage and preparation

Procurement and lab managers must account for this thermal handling requirement, as DDG cannot be used as a direct drop-in for cold-room concentrated stock protocols designed for DDM.

Dialysis Retention and Complex Stabilization

Due to its extremely low CMC (0.13 mM) and large micelle molecular weight, DDG is highly resistant to removal via standard dialysis. In contrast, Octyl b-D-glucopyranoside (CMC ~20-25 mM) is rapidly dialyzable[1]. While this makes DDG unsuitable for workflows requiring complete detergent removal, it is highly advantageous for long-term stabilization of multi-subunit membrane protein complexes that disintegrate if the detergent is inadvertently stripped away during extensive washing steps.

Evidence DimensionDialyzability / Detergent Retention
Target Compound DataHighly retained during dialysis (due to 0.13 mM CMC)
Comparator Or BaselineOctyl b-D-glucopyranoside (Rapidly dialyzable, CMC 20-25 mM)
Quantified DifferenceNear-complete retention vs. rapid clearance under standard dialysis
ConditionsStandard dialysis tubing, aqueous buffer exchange

DDG should be procured specifically for workflows where prolonged detergent association is required to prevent protein aggregation during extensive downstream processing.

Rescue Crystallization of GPCRs and Membrane Proteins

Because DDG features a smaller single-glucose headgroup compared to the industry-standard DDM, it alters the micellar packing parameter and reduces steric hindrance [2.4]. It is specifically procured as a 'rescue' detergent for structural biology workflows when membrane proteins fail to form high-resolution crystal lattices in DDM.

High-Dilution Assays Requiring Intact Micelles

With a CMC of 130 µM, DDG is the optimal choice for downstream biochemical assays that require significant dilution of the protein-detergent complex. Unlike Octyl glucoside, which drops below its CMC and causes protein precipitation upon dilution, DDG maintains protective micellar structures even at very low concentrations[1].

Long-Term Stabilization of Multi-Subunit Complexes

Due to its resistance to dialysis and strong micellar stability, DDG is highly suited for the purification and long-term storage of fragile, multi-subunit membrane complexes. It ensures that the detergent shield is not easily stripped away during extensive buffer exchange or size-exclusion chromatography[1].

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

348.25118886 g/mol

Monoisotopic Mass

348.25118886 g/mol

Heavy Atom Count

24

UNII

76LN7P7UCU

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59122-55-3

Wikipedia

Lauryl_glucoside

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Dates

Last modified: 08-15-2023

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